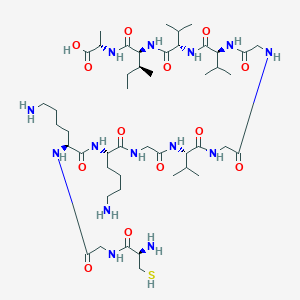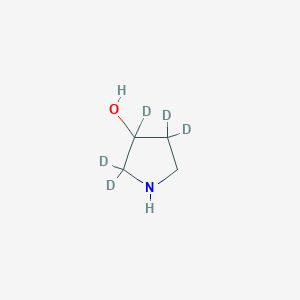
Pyrrolidin-3-ol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-3-ol-d5 is a deuterium-labeled version of Pyrrolidin-3-ol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-3-ol-d5 typically involves the deuteration of Pyrrolidin-3-ol. This process can be achieved through various methods, including the use of deuterated reagents or catalysts that facilitate the exchange of hydrogen atoms with deuterium atoms . One classical method for the preparation of five-membered heterocycles, such as Pyrrolidin-3-ol, is the 1,3-dipolar cycloaddition between a 1,3-dipole (e.g., nitrone, azide, or azomethine ylide) and a dipolarophile (e.g., olefin) .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidin-3-ol-d5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the deuterium atoms, which can affect the reaction kinetics and mechanisms .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-3-ol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of new drug candidates.
Industry: Applied in the development of new materials and chemical processes that require precise quantitation and tracking of molecular transformations
Wirkmechanismus
The mechanism of action of Pyrrolidin-3-ol-d5 involves its incorporation into molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the molecules, leading to changes in their absorption, distribution, metabolism, and excretion (ADME) properties . The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-3-ol: The non-deuterated version of Pyrrolidin-3-ol-d5.
3-Hydroxypyrrolidine: Another name for Pyrrolidin-3-ol.
Pyrrolidin-2-one: A related compound with a similar structure but different functional groups
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and quantitation of molecular transformations, making it a valuable tool in various fields of study .
Eigenschaften
Molekularformel |
C4H9NO |
|---|---|
Molekulargewicht |
92.15 g/mol |
IUPAC-Name |
2,2,3,4,4-pentadeuteriopyrrolidin-3-ol |
InChI |
InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/i1D2,3D2,4D |
InChI-Schlüssel |
JHHZLHWJQPUNKB-UZEBBDCZSA-N |
Isomerische SMILES |
[2H]C1(CNC(C1([2H])O)([2H])[2H])[2H] |
Kanonische SMILES |
C1CNCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)
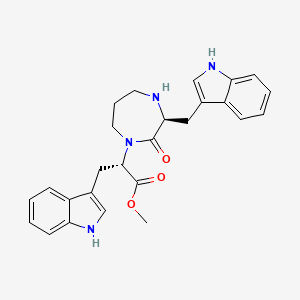
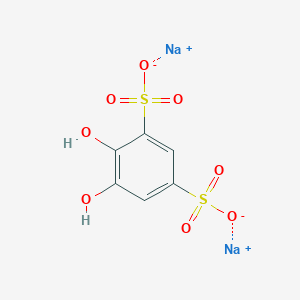

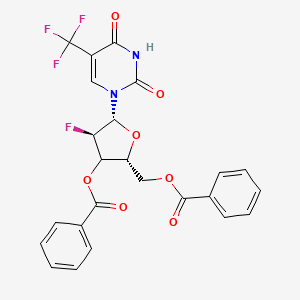

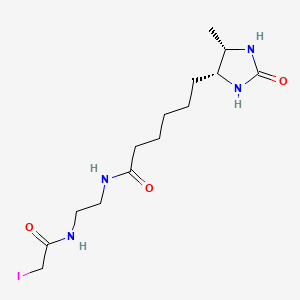
![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
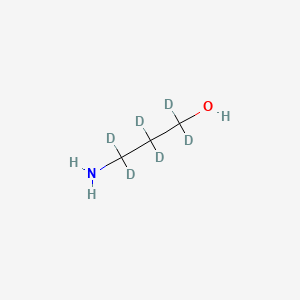
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)

